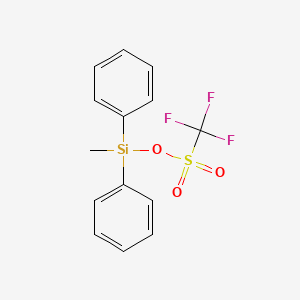
Methyl(diphenyl)silyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)silyl trifluoromethanesulfonate is an organosilicon compound that features a trifluoromethanesulfonate group attached to a methyl(diphenyl)silyl moiety. This compound is known for its utility in organic synthesis, particularly as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silyl trifluoromethanesulfonate can be synthesized through the reaction of diphenylmethylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(C6H5)2SiCH3OH+(CF3SO2)2O→(C6H5)2SiCH3OSO2CF3+CF3SO2OH
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of diphenylmethylsilanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include silyl ethers, silyl amines, or silyl thiols.
Hydrolysis Products: The major products of hydrolysis are diphenylmethylsilanol and trifluoromethanesulfonic acid.
Scientific Research Applications
Methyl(diphenyl)silyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the protection of alcohols and amines, facilitating various synthetic transformations.
Polymer Chemistry: The compound can be used in the synthesis of silyl-protected polymers.
Material Science: It is employed in the modification of surfaces to introduce silyl groups, enhancing material properties.
Mechanism of Action
The mechanism of action of methyl(diphenyl)silyl trifluoromethanesulfonate primarily involves its role as a silylating agent. The trifluoromethanesulfonate group acts as a good leaving group, allowing the silyl group to be transferred to nucleophiles. This process typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with three methyl groups instead of diphenyl and methyl groups.
Methyl trifluoromethanesulfonate: Lacks the silyl group, making it a simpler methylating agent.
Uniqueness
Methyl(diphenyl)silyl trifluoromethanesulfonate is unique due to the presence of both the silyl and trifluoromethanesulfonate groups, which provide distinct reactivity patterns. The diphenyl groups also contribute to its steric properties, influencing its behavior in chemical reactions.
Properties
CAS No. |
91158-37-1 |
|---|---|
Molecular Formula |
C14H13F3O3SSi |
Molecular Weight |
346.40 g/mol |
IUPAC Name |
[methyl(diphenyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F3O3SSi/c1-22(12-8-4-2-5-9-12,13-10-6-3-7-11-13)20-21(18,19)14(15,16)17/h2-11H,1H3 |
InChI Key |
RMMZVIVQUFAVLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















